molecular formula C13H10FNO3 B6382572 4-(2-Fluoro-5-methylphenyl)-2-nitrophenol, 95% CAS No. 1261932-91-5

4-(2-Fluoro-5-methylphenyl)-2-nitrophenol, 95%

Cat. No. B6382572
CAS RN: 1261932-91-5
M. Wt: 247.22 g/mol
InChI Key: UHVRALLLURFUFC-UHFFFAOYSA-N
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Description

4-(2-Fluoro-5-methylphenyl)-2-nitrophenol, 95% (4-FMN-2-NP) is a nitrophenol compound that has been used in a variety of scientific research applications. It is a colorless solid with a molecular weight of 188.09 g/mol and is soluble in water and organic solvents. 4-FMN-2-NP is used as a reagent in organic synthesis, as a catalyst in organic reactions, and as a fluorescent indicator in biological assays. It is also used to study the structure and function of proteins and other biomolecules, and in the development of new drug delivery systems.

Scientific Research Applications

4-(2-Fluoro-5-methylphenyl)-2-nitrophenol, 95% has been used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a catalyst in organic reactions, and as a fluorescent indicator in biological assays. It is also used to study the structure and function of proteins and other biomolecules, and in the development of new drug delivery systems. Additionally, 4-(2-Fluoro-5-methylphenyl)-2-nitrophenol, 95% has been used in the development of fluorescent probes for imaging and tracking specific molecules in living cells.

Mechanism of Action

4-(2-Fluoro-5-methylphenyl)-2-nitrophenol, 95% is a nitrophenol compound that has a unique mechanism of action. It is able to bind to proteins and other biomolecules through a process known as hydrogen bonding. This allows 4-(2-Fluoro-5-methylphenyl)-2-nitrophenol, 95% to interact with target molecules and alter their structure and function. Additionally, 4-(2-Fluoro-5-methylphenyl)-2-nitrophenol, 95% is able to fluoresce when excited by ultraviolet light, which makes it a useful tool for imaging and tracking specific molecules in living cells.
Biochemical and Physiological Effects
4-(2-Fluoro-5-methylphenyl)-2-nitrophenol, 95% has been used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a catalyst in organic reactions, and as a fluorescent indicator in biological assays. Additionally, 4-(2-Fluoro-5-methylphenyl)-2-nitrophenol, 95% has been used in the development of fluorescent probes for imaging and tracking specific molecules in living cells. Due to its ability to bind to proteins and other biomolecules through a process known as hydrogen bonding, 4-(2-Fluoro-5-methylphenyl)-2-nitrophenol, 95% is able to interact with target molecules and alter their structure and function.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-(2-Fluoro-5-methylphenyl)-2-nitrophenol, 95% in lab experiments is its ability to fluoresce when excited by ultraviolet light. This makes it a useful tool for imaging and tracking specific molecules in living cells. Additionally, 4-(2-Fluoro-5-methylphenyl)-2-nitrophenol, 95% is a relatively stable compound, making it suitable for use in a variety of lab experiments. However, 4-(2-Fluoro-5-methylphenyl)-2-nitrophenol, 95% is a hazardous compound and should be handled with care. It is also important to note that 4-(2-Fluoro-5-methylphenyl)-2-nitrophenol, 95% is not approved for use in humans or animals.

Future Directions

The potential applications of 4-(2-Fluoro-5-methylphenyl)-2-nitrophenol, 95% are still being explored. Some of the potential future directions include:
• Development of new fluorescent probes for imaging and tracking specific molecules in living cells.
• Use of 4-(2-Fluoro-5-methylphenyl)-2-nitrophenol, 95% as a catalyst for organic reactions.
• Use of 4-(2-Fluoro-5-methylphenyl)-2-nitrophenol, 95% as a reagent in organic synthesis.
• Investigation of the biochemical and physiological effects of 4-(2-Fluoro-5-methylphenyl)-2-nitrophenol, 95%.
• Development of new drug delivery systems using 4-(2-Fluoro-5-methylphenyl)-2-nitrophenol, 95%.
• Investigation of the structure and function of proteins and other biomolecules using 4-(2-Fluoro-5-methylphenyl)-2-nitrophenol, 95%.
• Development of new methods for the synthesis of 4-(2-Fluoro-5-methylphenyl)-2-nitrophenol, 95%.

Synthesis Methods

The synthesis of 4-(2-Fluoro-5-methylphenyl)-2-nitrophenol, 95% is typically accomplished via a three-step process. In the first step, 2-fluoro-5-methylphenol is reacted with nitric acid to form a nitro derivative. The nitro derivative is then reacted with potassium hydroxide to form a potassium salt of 4-(2-Fluoro-5-methylphenyl)-2-nitrophenol, 95%. Finally, the potassium salt is treated with acid to yield 4-(2-Fluoro-5-methylphenyl)-2-nitrophenol, 95% as a solid.

properties

IUPAC Name

4-(2-fluoro-5-methylphenyl)-2-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO3/c1-8-2-4-11(14)10(6-8)9-3-5-13(16)12(7-9)15(17)18/h2-7,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHVRALLLURFUFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)C2=CC(=C(C=C2)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70686239
Record name 2'-Fluoro-5'-methyl-3-nitro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70686239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Fluoro-5-methylphenyl)-2-nitrophenol

CAS RN

1261932-91-5
Record name 2'-Fluoro-5'-methyl-3-nitro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70686239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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